molecular formula C12H15F2NO2 B14892566 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide

3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide

Cat. No.: B14892566
M. Wt: 243.25 g/mol
InChI Key: AKUPJINBDIUGDX-UHFFFAOYSA-N
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Description

3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is an organic compound with a molecular formula of C12H16F2NO2 This compound is characterized by the presence of a difluorophenyl group and a methoxyethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde and 2-methoxyethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-difluorobenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-difluorophenyl)-N-(2-hydroxyethyl)propanamide
  • 3-(3,4-difluorophenyl)-N-(2-ethoxyethyl)propanamide
  • 3-(3,4-difluorophenyl)-N-(2-methylpropyl)propanamide

Uniqueness

3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is unique due to the presence of both difluorophenyl and methoxyethyl groups, which confer specific chemical properties and reactivity. These structural features may influence its interactions in chemical and biological systems, making it distinct from similar compounds.

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C12H15F2NO2/c1-17-7-6-15-12(16)5-3-9-2-4-10(13)11(14)8-9/h2,4,8H,3,5-7H2,1H3,(H,15,16)

InChI Key

AKUPJINBDIUGDX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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